3,8-Dichloroisoquinoline-4-carbaldehyde
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Overview
Description
3,8-Dichloroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₀H₅Cl₂NO. It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 3rd and 8th positions and an aldehyde group at the 4th position. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dichloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 3,8-Dichloroisoquinoline-4-carboxylic acid.
Reduction: 3,8-Dichloroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,8-Dichloroisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,8-Dichloroisoquinoline-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and chlorine functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
- 3,7-Dichloroisoquinoline-4-carbaldehyde
- 3,8-Dibromoisoquinoline-4-carbaldehyde
- 3,8-Dichloroquinoline-4-carbaldehyde
Comparison: 3,8-Dichloroisoquinoline-4-carbaldehyde is unique due to the specific positioning of chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C10H5Cl2NO |
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Molecular Weight |
226.06 g/mol |
IUPAC Name |
3,8-dichloroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO/c11-9-3-1-2-6-7(9)4-13-10(12)8(6)5-14/h1-5H |
InChI Key |
ODPDMPLZXMGGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C(=C1)Cl)Cl)C=O |
Origin of Product |
United States |
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